molecular formula C60H88N2O21 B1248996 Cosmomycin C

Cosmomycin C

Número de catálogo: B1248996
Peso molecular: 1173.3 g/mol
Clave InChI: JRCMJKKALYUURJ-OVYBONNASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cosmomycin C is a natural product found in Streptomyces with data available.

Aplicaciones Científicas De Investigación

Antitumor Activity

Mechanism of Action

Cosmomycin C exhibits significant antitumor activity, particularly against breast cancer cell lines. It has been shown to inhibit the signal transducer and activator of transcription 3 (STAT3) pathways, which are crucial for tumor growth and survival. In studies involving MDA-MB-468 breast cancer cells, this compound demonstrated an IC50 value of 0.21 μM, indicating potent cytotoxic effects compared to its analogs .

Case Study: Breast Cancer

A study published in the Journal of Natural Products highlighted that this compound effectively inhibits the proliferation of MDA-MB-468 cells through the suppression of STAT3 signaling pathways. The compound's ability to induce apoptosis in these cells positions it as a promising candidate for further development in cancer therapeutics .

Antimicrobial Properties

Bacterial Resistance Mechanisms

Research indicates that this compound possesses antimicrobial properties effective against various gram-positive bacteria. The compound's structure allows it to interact with bacterial DNA, disrupting replication processes. In vitro tests have shown that it is more potent than other anthracyclines, with reduced toxicity due to its unique glycosylation pattern .

Case Study: Antibacterial Efficacy

In a comparative study assessing the minimum inhibitory concentration (MIC) values of this compound against Staphylococcus aureus, it was found to be significantly more effective than its reduced analogs. The removal of sugar moieties at specific positions drastically reduced antibacterial activity, emphasizing the importance of its glycosylation .

CompoundMIC (μg/mL)
This compound0.21
Cosmomycin B>32
Doxorubicin4

Self-Resistance Mechanisms

Biosynthetic Pathways

The producing organism Streptomyces sp. SCSIO 1666 has developed self-resistance mechanisms against this compound through enzymatic processes. The enzyme CytA catalyzes reductive deglycosylation, converting active compounds into less toxic forms. This mechanism not only protects the bacteria from its own antibiotic but also presents a potential target for enhancing the efficacy of this compound in clinical settings .

Case Study: Enzymatic Resistance

The discovery of the CytA enzyme has implications for understanding how Streptomyces species can survive in environments where they produce antibiotics like this compound. This enzymatic activity could be harnessed to modify existing anthracycline treatments, potentially reducing their cardiotoxicity while maintaining efficacy against tumors .

Propiedades

Fórmula molecular

C60H88N2O21

Peso molecular

1173.3 g/mol

Nombre IUPAC

(7S,9R,10R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10-[(2S,4S,5S,6S)-4-(dimethylamino)-5-[(2S,5S,6S)-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C60H88N2O21/c1-12-60(71)25-40(79-44-22-33(61(8)9)57(30(6)75-44)82-46-24-38(66)58(31(7)77-46)81-42-20-17-36(64)27(3)73-42)48-51(55(70)49-50(54(48)69)53(68)47-32(52(49)67)14-13-15-37(47)65)59(60)83-45-23-34(62(10)11)56(29(5)76-45)80-43-21-18-39(28(4)74-43)78-41-19-16-35(63)26(2)72-41/h13-15,26-31,33-36,38-46,56-59,63-66,69-71H,12,16-25H2,1-11H3/t26-,27-,28-,29-,30-,31-,33-,34-,35-,36-,38-,39-,40-,41-,42-,43-,44-,45-,46-,56+,57+,58+,59+,60+/m0/s1

Clave InChI

JRCMJKKALYUURJ-OVYBONNASA-N

SMILES isomérico

CC[C@]1(C[C@@H](C2=C([C@H]1O[C@H]3C[C@@H]([C@@H]([C@@H](O3)C)O[C@H]4CC[C@@H]([C@@H](O4)C)O[C@H]5CC[C@@H]([C@@H](O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)O[C@H]8C[C@@H]([C@@H]([C@@H](O8)C)O[C@H]9C[C@@H]([C@@H]([C@@H](O9)C)O[C@H]1CC[C@@H]([C@@H](O1)C)O)O)N(C)C)O

SMILES canónico

CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)OC4CCC(C(O4)C)OC5CCC(C(O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CCC(C(O1)C)O)O)N(C)C)O

Sinónimos

antibiotic A447 B
antibiotic A447-B
cosmomycin C

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cosmomycin C
Reactant of Route 2
Cosmomycin C
Reactant of Route 3
Cosmomycin C
Reactant of Route 4
Cosmomycin C
Reactant of Route 5
Cosmomycin C
Reactant of Route 6
Cosmomycin C

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.